3-Amino-7-isopropylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-isopropylindolin-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-Amino-7-isopropylindolin-2-one involves a two-step process. The first step is the reaction between indoles and nitrostyrene in the presence of phosphorous acid, resulting in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles]. These intermediates can then be transformed into the corresponding aminated indoles by reacting with hydrazine hydrate under microwave-assisted heating .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable and cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-isopropylindolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by copper, leading to the formation of 2,2-disubstituted indolin-3-ones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Copper catalysts and aerobic conditions are commonly used.
Reduction: Hydrazine hydrate is a typical reducing agent.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities.
Scientific Research Applications
3-Amino-7-isopropylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-7-isopropylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the phosphorylation of proteins involved in inflammatory signaling pathways, such as Akt, JNK, ERK, p38, p65, and IκB . This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenyl-indolin-2-one: This compound has shown strong anti-inflammatory activity, similar to 3-Amino-7-isopropylindolin-2-one.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have demonstrated antiviral activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple signaling pathways involved in inflammation makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-amino-7-propan-2-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-6(2)7-4-3-5-8-9(12)11(14)13-10(7)8/h3-6,9H,12H2,1-2H3,(H,13,14) |
InChI Key |
SQHFICSQGIEVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC(=O)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.